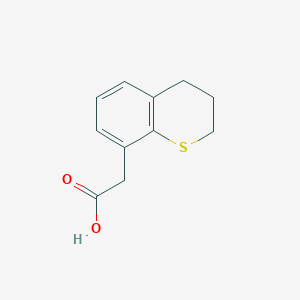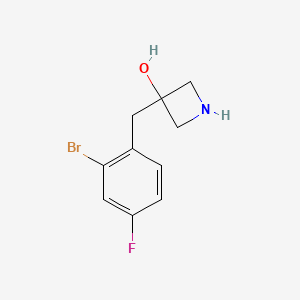
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C₁₀H₁₁BrFNO and a molecular weight of 260.1 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. The presence of bromine and fluorine atoms in the benzyl group makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with azetidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted azetidines and benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure and functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the benzyl group can form strong interactions with these targets, leading to inhibition or activation of their biological functions. The azetidine ring can also participate in ring-opening reactions, which can further modulate the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol include other azetidines and benzyl derivatives, such as:
- 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol
- 3-(2-Bromo-4-methylbenzyl)azetidin-3-ol
- 3-(2-Bromo-4-fluorophenyl)azetidin-3-one
These compounds share similar structural features but differ in the substituents on the benzyl group, which can significantly affect their chemical reactivity and biological activity. The presence of different halogens or functional groups can lead to variations in their interactions with molecular targets and their overall efficacy in various applications .
Eigenschaften
Molekularformel |
C10H11BrFNO |
|---|---|
Molekulargewicht |
260.10 g/mol |
IUPAC-Name |
3-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11BrFNO/c11-9-3-8(12)2-1-7(9)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
InChI-Schlüssel |
VOTYZUAIHHREKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(CC2=C(C=C(C=C2)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


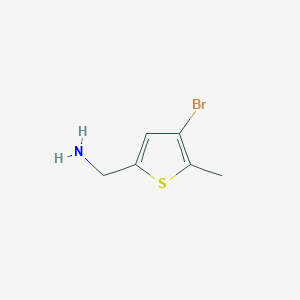
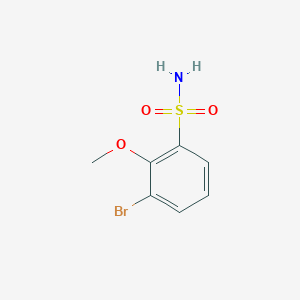
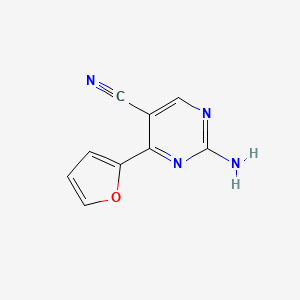
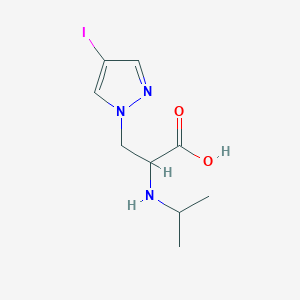
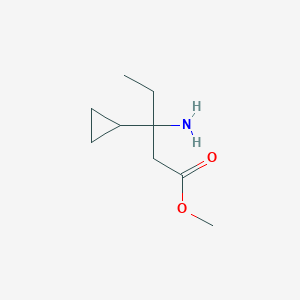
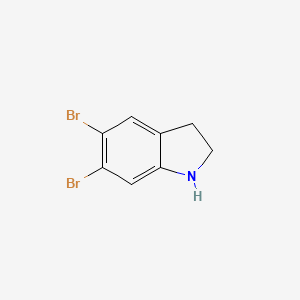

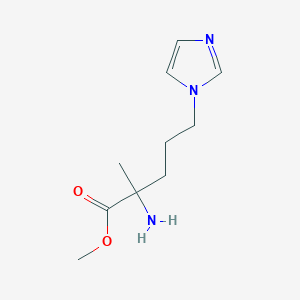

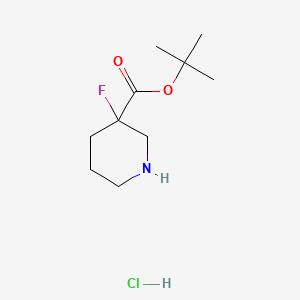
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
